N-(3,4-dichlorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
Description
N-(3,4-Dichlorophenyl)-2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a synthetic thiazine carboxamide derivative characterized by a 3,4-dichlorophenyl substituent and a methylamino group on the thiazine ring. The 3,4-dichlorophenyl moiety is notable in opioid receptor ligands (e.g., U50,488, a κ-opioid receptor agonist) and agrochemicals, hinting at dual therapeutic and pesticidal relevance .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylimino-4-oxo-1,3-thiazinane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2S/c1-15-12-17-10(18)5-9(20-12)11(19)16-6-2-3-7(13)8(14)4-6/h2-4,9H,5H2,1H3,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDNVKUWFCIDBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1NC(=O)CC(S1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Modifications
The compound’s thiazine carboxamide core differentiates it from esters (e.g., benzoylprop-ethyl) and opioid ligands (e.g., U50,488). Key analogs include:
Key Observations :
- Halogen vs.
- Methylamino vs. Anilino: The methylamino group may confer greater metabolic stability than the bulkier 4-methoxyanilino group in N-(4-chlorophenyl)-2-(4-methoxyanilino)-...carboxamide .
Functional Analogues in Other Chemical Classes
- Opioid Ligands: U50,488 shares the 3,4-dichlorophenyl group but employs a cyclohexyl acetamide scaffold. This structural divergence likely shifts receptor selectivity (e.g., κOR agonism in U50,488 vs. unknown targets for the thiazine carboxamide) .
- Pesticides : Benzoylprop-ethyl (ethyl N-benzoyl-N-(3,4-dichlorophenyl)-DL-alanine) utilizes a dichlorophenyl group but lacks the thiazine ring, suggesting distinct modes of action in agrochemical applications .
Hypothetical Pharmacological and Physicochemical Profiles
While direct activity data for the target compound is unavailable, inferences can be drawn from structural analogs:
- Receptor Binding : The dichlorophenyl group may facilitate interactions with hydrophobic pockets in opioid or other CNS receptors, akin to U50,488 .
- Solubility and Bioavailability: The methylamino group could improve solubility relative to purely aromatic substituents (e.g., 4-methoxyanilino), though chloro groups may counterbalance this by increasing logP .
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